![molecular formula C14H7ClN2O5 B4290884 8-chloro-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4290884.png)
8-chloro-1,3-dinitrodibenzo[b,f]oxepine
Descripción general
Descripción
8-Chloro-1,3-dinitrodibenzo[b,f]oxepine is a chemical compound that belongs to the class of dibenzo[b,f]oxepines. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings.
Métodos De Preparación
The synthesis of 8-chloro-1,3-dinitrodibenzo[b,f]oxepine typically involves the following steps:
Cyclocondensation Reaction: This method involves the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions, often facilitated by microwave irradiation.
Copper Catalysis: Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles.
Industrial production methods for this compound are not extensively documented, but the aforementioned synthetic routes provide a foundation for scalable production.
Análisis De Reacciones Químicas
8-Chloro-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups at positions 1 and 3 are susceptible to nucleophilic substitution reactions with O- and S-nucleophiles.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogenation catalysts.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Chloro-1,3-dinitrodibenzo[b,f]oxepine has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as a microtubule inhibitor.
Biological Studies: It is used in studies related to its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 8-chloro-1,3-dinitrodibenzo[b,f]oxepine involves its interaction with molecular targets such as microtubules. The compound binds to tubulin, a protein that forms microtubules, and disrupts the microtubular cytoskeleton.
Comparación Con Compuestos Similares
8-Chloro-1,3-dinitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives, such as:
Propiedades
IUPAC Name |
3-chloro-7,9-dinitrobenzo[b][1]benzoxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O5/c15-9-2-4-13-8(5-9)1-3-11-12(17(20)21)6-10(16(18)19)7-14(11)22-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVYMGWOJYBXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-CHLORO-N-[(2-CHLOROPHENYL)(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]ANILINE](/img/structure/B4290802.png)
![2-(3,4-DIFLUOROBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B4290808.png)
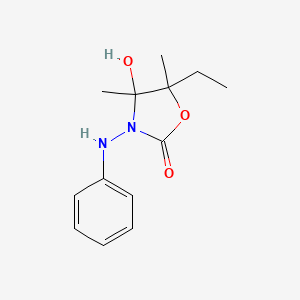
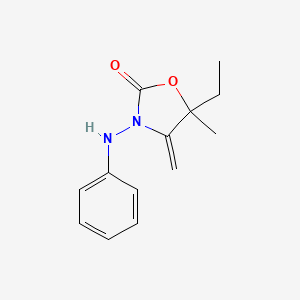
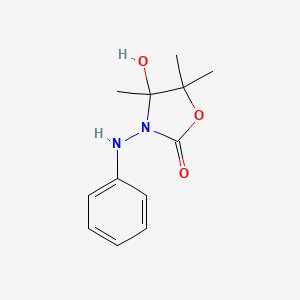
![3-anilino-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4290822.png)
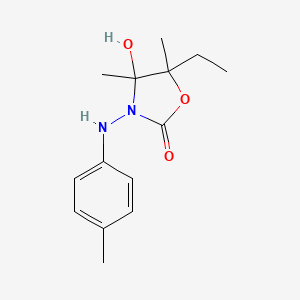
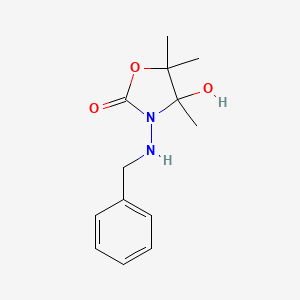
![N-(3-NITROPHENYL)-2-{[6-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4290849.png)
![2-[(4-Tert-butylphenyl)sulfanyl]-4,6-dinitrobenzamide](/img/structure/B4290852.png)
![2-[(4-Fluorophenyl)sulfanyl]-4,6-dinitrobenzamide](/img/structure/B4290854.png)
![6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE](/img/structure/B4290874.png)
![5,13-dibromo-1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B4290880.png)
![METHYL 2-[(2-CARBAMOYL-3,5-DINITROPHENYL)SULFANYL]ACETATE](/img/structure/B4290885.png)
